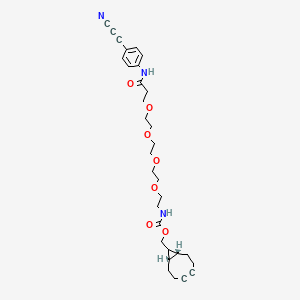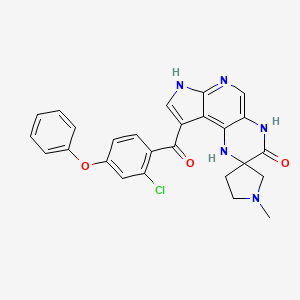
Btk-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Btk-IN-11 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other immune cells. BTK is involved in the development, differentiation, and activation of B cells, making it a significant target for the treatment of various B-cell malignancies and autoimmune diseases .
Métodos De Preparación
The synthesis of Btk-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tricyclic compound through a series of reactions such as cyclization, substitution, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Btk-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Btk-IN-11 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study BTK-related signaling pathways and to develop new BTK inhibitors.
Biology: this compound is employed in research to understand the role of BTK in immune cell function and to investigate the molecular mechanisms underlying B-cell malignancies.
Medicine: The compound is being explored for its therapeutic potential in treating B-cell malignancies, autoimmune diseases, and inflammatory conditions
Mecanismo De Acción
Btk-IN-11 exerts its effects by covalently binding to the cysteine residue at the active site of BTK, leading to irreversible inhibition of the kinase activity. This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby blocking the signaling pathways that promote B-cell proliferation and survival . The molecular targets and pathways involved include the B-cell receptor (BCR) signaling pathway and the Toll-like receptor (TLR) signaling pathway .
Comparación Con Compuestos Similares
Btk-IN-11 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target BTK, this compound is unique in its specific binding affinity and selectivity for BTK. Similar compounds include:
Ibrutinib: The first BTK inhibitor approved for clinical use, known for its broad application in B-cell malignancies.
Zanubrutinib: A second-generation BTK inhibitor with improved selectivity and fewer off-target effects.
Orelabrutinib: Known for its high selectivity and potency in inhibiting BTK.
Acalabrutinib: Another second-generation BTK inhibitor with a favorable safety profile.
This compound stands out due to its unique chemical structure and specific binding properties, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C26H22ClN5O3 |
|---|---|
Peso molecular |
487.9 g/mol |
Nombre IUPAC |
3-(2-chloro-4-phenoxybenzoyl)-1'-methylspiro[5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-12,3'-pyrrolidine]-11-one |
InChI |
InChI=1S/C26H22ClN5O3/c1-32-10-9-26(14-32)25(34)30-20-13-29-24-21(22(20)31-26)18(12-28-24)23(33)17-8-7-16(11-19(17)27)35-15-5-3-2-4-6-15/h2-8,11-13,31H,9-10,14H2,1H3,(H,28,29)(H,30,34) |
Clave InChI |
AFMCTOKRAXKKBC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)C(=O)NC3=CN=C4C(=C3N2)C(=CN4)C(=O)C5=C(C=C(C=C5)OC6=CC=CC=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


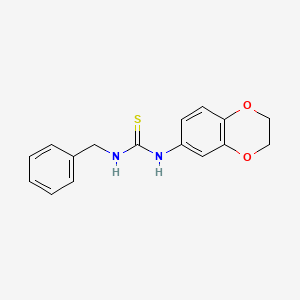

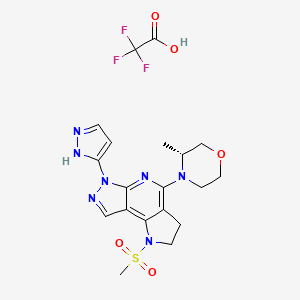
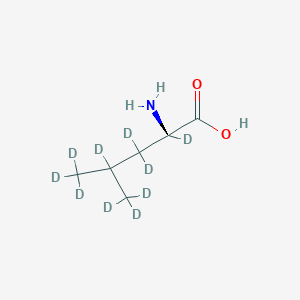
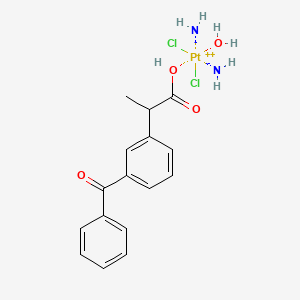
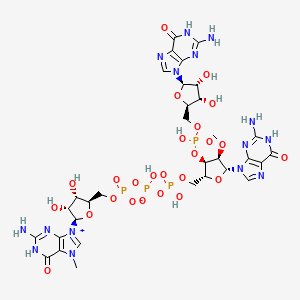
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)




![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

